

A Technical Guide to L-Lactic Acid-13C3 for Metabolic Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing **L-Lactic acid-13C3** in metabolic studies. This stable isotope-labeled compound is a powerful tool for tracing lactate metabolism and quantifying endogenous lactate levels, providing critical insights into cellular bioenergetics, disease pathology, and drug mechanisms of action.

Commercial Suppliers of L-Lactic Acid-13C3

A variety of commercial suppliers offer **L-Lactic acid-13C3** in different forms and purities. The following table summarizes key quantitative data from prominent suppliers to facilitate informed purchasing decisions for research applications.



Supplier	Product Name	CAS Number	Molecular Formula	Isotopic Purity	Chemical Purity	Available Forms
Sigma- Aldrich	L-Lactic acid-13C3	87684-87- 5	¹³ C₃H6O₃	≥99 atom % ¹³ C[1][2]	≥98% (CP), ≥98% (Chiral Purity, HPLC)[1] [2]	Neat solid, solution in H ₂ O[1][3]
Sodium L- lactate- ¹³ C ₃ solution	201595- 71-3	¹³ CH ₃ ¹³ CH(OH) ¹³ CO ₂ Na	≥99 atom % ¹³ C[3]	≥98% (CP), ≥98% (Chiral Purity, HPLC)[3]	Solution in H ₂ O (45- 55% w/w) [3]	
Cambridge Isotope Laboratorie s, Inc.	Sodium L- lactate (13C3, 98%)	201595- 71-3	CH₃ <i>CH(O</i> <i>H</i>)COONa	98%	≥98%	Neat solid, 20% w/w solution in H ₂ O[4][5]
MedChem Express (MCE)	L-Lactic acid-13C3	87684-87- 5	Not Specified	Not Specified	Not Specified	Solid
L-Lactic acid-13C3 sodium (20% in water)	201595- 71-3	Not Specified	Not Specified	Not Specified	20% solution in water[6]	
US Biological Life Sciences	L-(+)-Lactic Acid-13C3 Sodium Salt	201595- 71-3	¹³ C₃H₅NaO ₃	Not Specified	Highly Purified	Solid[7]
Clearsynth	L-Lactic acid-13C3	87684-87- 5	Not Specified	Not Specified	Not Specified	Solid[8]



Core Applications and Experimental Protocols

L-Lactic acid-13C3 is primarily utilized in two key research applications: as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of lactate.

Metabolic Flux Analysis (MFA) using L-Lactic Acid-13C3

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate the flow of metabolites through cellular metabolic pathways. By introducing **L-Lactic acid-13C3** as a tracer, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites, providing a dynamic view of cellular metabolism.

Experimental Protocol: 13C-Lactate Tracing in Cultured Cells

This protocol outlines a general procedure for a 13C-lactate tracing experiment in adherent cell culture.

Materials:

- L-Lactic acid-13C3
- Cell culture medium with low background lactate
- · Cultured cells of interest
- · Phosphate-buffered saline (PBS), ice-cold
- · Methanol (80%), ice-cold
- Cell scrapers
- Microcentrifuge tubes
- Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

 Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of the experiment.



- Media Preparation: Prepare cell culture medium containing L-Lactic acid-13C3 at a final
 concentration of 10 mM. The exact concentration may need to be optimized based on the
 cell type and experimental goals.
- Isotope Labeling:
 - Aspirate the standard culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the pre-warmed 13C-lactate-containing medium to the cells.
 - Incubate the cells for a defined period (e.g., 0, 5, 15, 30, 60 minutes) to achieve isotopic steady-state. The optimal time course should be determined empirically.
- Metabolite Extraction:
 - Aspirate the labeling medium.
 - Immediately wash the cells twice with ice-cold PBS.
 - Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
 - Incubate on dry ice for 10 minutes.
 - Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant containing the metabolites to a new tube.
- Sample Analysis:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
 - Analyze the samples by LC-MS/MS to determine the mass isotopologue distribution of downstream metabolites (e.g., pyruvate, TCA cycle intermediates).



L-Lactic Acid-13C3 as an Internal Standard for Lactate Quantification

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of analytes in complex biological matrices by mass spectrometry. **L-Lactic acid-13C3** is an ideal internal standard for lactate measurement as it co-elutes with the endogenous analyte and corrects for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Lactate in Plasma using L-Lactic acid-13C3

This protocol provides a method for the quantification of lactate in plasma samples using LC-MS/MS.

Materials:

- L-Lactic acid-13C3 (internal standard)
- L-Lactic acid (unlabeled standard for calibration curve)
- Plasma samples
- · Acetonitrile, ice-cold
- Microcentrifuge tubes
- LC-MS/MS system

Procedure:

- Standard and Internal Standard Preparation:
 - Prepare a stock solution of unlabeled L-Lactic acid in water.
 - Prepare a stock solution of L-Lactic acid-13C3 in water.
 - Prepare a series of working standard solutions of unlabeled L-Lactic acid by serial dilution of the stock solution.



- Prepare a working internal standard solution of L-Lactic acid-13C3.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 50 μL of each plasma sample, calibration standard, and quality control sample, add 10 μL of the L-Lactic acid-13C3 internal standard working solution.
 - Add 200 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Incubate at -20°C for 20 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto the LC-MS/MS system.
 - Separate lactate and its isotopologue using a suitable chromatography method (e.g., HILIC or reversed-phase).
 - Detect the parent and fragment ions for both unlabeled lactate and L-Lactic acid-13C3 using multiple reaction monitoring (MRM).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (analyte/internal standard).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
 - Determine the concentration of lactate in the plasma samples from the calibration curve.



Signaling Pathways and Experimental Workflows Lactate Signaling via GPR81 (HCAR1)

Lactate is not only a metabolic end-product but also a signaling molecule that can modulate cellular processes by activating the G-protein coupled receptor GPR81 (also known as HCAR1). Activation of GPR81 by lactate leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events that can impact cell proliferation, metabolism, and immune responses.



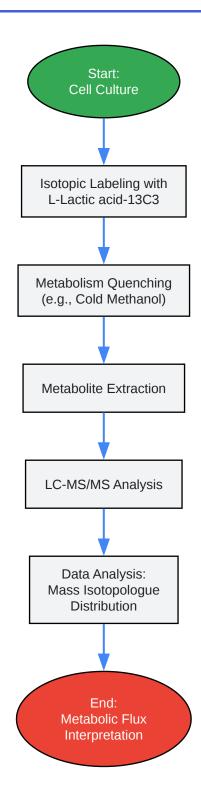
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Caption: Lactate signaling pathway via the GPR81 receptor.

General Experimental Workflow for 13C-Lactate Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic tracing experiment using **L- Lactic acid-13C3**.





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Caption: Experimental workflow for 13C-lactate metabolic tracing.



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